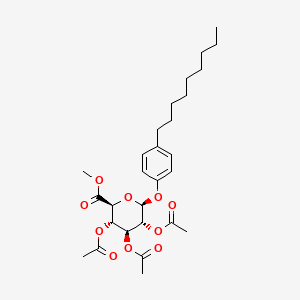
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate is a complex organic compound with the molecular formula C28H40O10 and a molecular weight of 536.62. This compound is an intermediate in the synthesis of 4-Nonyl Phenol-glucuronide, which is a residue found in rainbow trout.
Métodos De Preparación
The synthesis of 2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate involves multiple steps. One common method includes the reaction of 4-Nonyl Phenol with glucuronic acid derivatives under specific conditions to form the glucuronide. This intermediate is then acetylated using acetic anhydride to yield the triacetate form. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly in the context of environmental toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug metabolism and excretion.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate involves its interaction with specific molecular targets. The compound is known to undergo glucuronidation, a process where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body. This pathway is crucial for the detoxification and elimination of various xenobiotics and endogenous compounds.
Comparación Con Compuestos Similares
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate can be compared with other similar compounds such as:
4-Nonyl Phenol-glucuronide: This compound is a direct precursor and lacks the triacetate groups.
4-Nonyl Phenol: A simpler structure without the glucuronide and triacetate modifications.
2-(Methoxycarbonyl) Phenol-glucuronide: Similar in structure but with different alkyl chain lengths.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H40O10 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nonylphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C28H40O10/c1-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)37-28-26(36-20(4)31)24(35-19(3)30)23(34-18(2)29)25(38-28)27(32)33-5/h14-17,23-26,28H,6-13H2,1-5H3/t23-,24-,25-,26+,28+/m0/s1 |
Clave InChI |
YITGNZAXQLQMFL-YYDZWWTMSA-N |
SMILES isomérico |
CCCCCCCCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



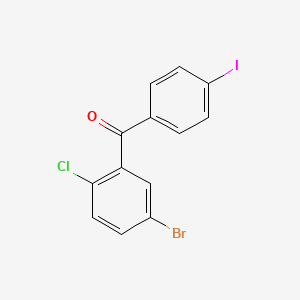

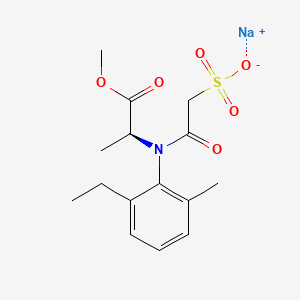
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

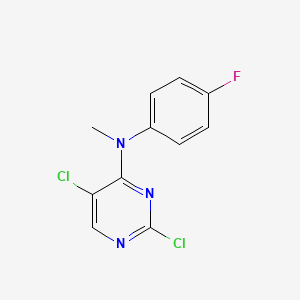
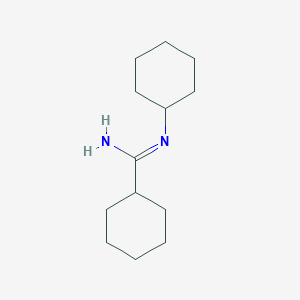
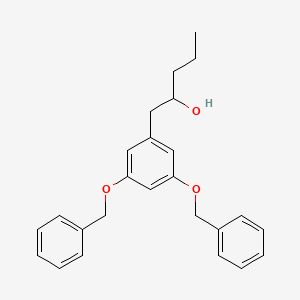
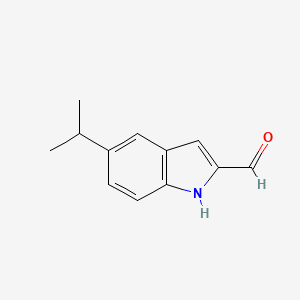
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

